Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of an azepane ring, a nitrobenzoyl group, and an ethyl ester functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration of a benzene derivative, followed by acylation.
Coupling Reactions: The azepane derivative is coupled with the nitrobenzoyl intermediate using amide bond formation techniques.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the compound are common products.
Scientific Research Applications
Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate: This compound has a similar azepane ring but differs in the presence of a methoxy group and a pyridinone ring.
Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate: This compound contains a pyrimidine ring instead of a nitrobenzoyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-2-34-24(31)17-7-9-18(10-8-17)25-23(30)20-15-19(28(32)33)11-12-21(20)26-22(29)16-27-13-5-3-4-6-14-27/h7-12,15H,2-6,13-14,16H2,1H3,(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXVTKGYGHWBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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